![molecular formula C13H14N4O3 B15238265 1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238265.png)
1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-[(2-phenylhydrazin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring and a phenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[(2-phenylhydrazin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 1,3-dimethylbarbituric acid with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-[(2-phenylhydrazin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The phenylhydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The diazinane ring can undergo nucleophilic substitution reactions, particularly at the methylidene position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylhydrazine moiety typically yields azo compounds, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,3-dimethyl-5-[(2-phenylhydrazin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-[(2-phenylhydrazin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The phenylhydrazine moiety can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound has a similar structure but differs in the ring system, which can affect its reactivity and applications.
5-(aminomethylidene)imidazol-4-ones: These compounds share the aminomethylidene group but have different core structures, leading to distinct chemical and biological properties.
Uniqueness
1,3-dimethyl-5-[(2-phenylhydrazin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of a diazinane ring and a phenylhydrazine moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N4O3/c1-16-11(18)10(12(19)17(2)13(16)20)8-14-15-9-6-4-3-5-7-9/h3-8,15,18H,1-2H3/b14-8+ |
InChI Key |
UTQIHWHMCHRHCM-RIYZIHGNSA-N |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=N/NC2=CC=CC=C2)O |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NNC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


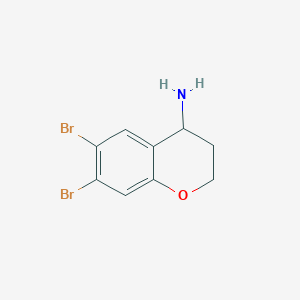

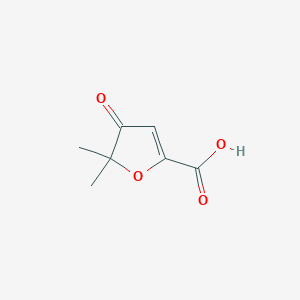
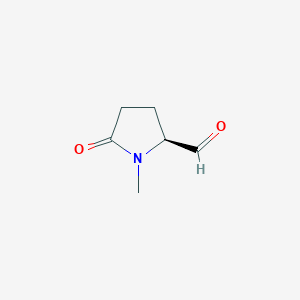
![2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)
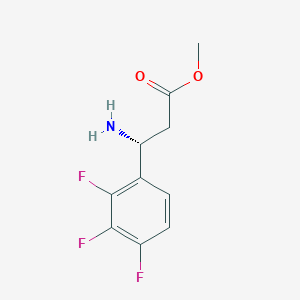
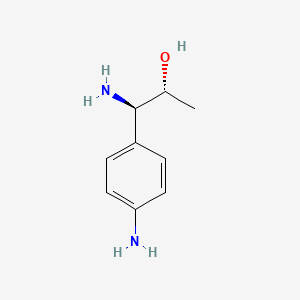

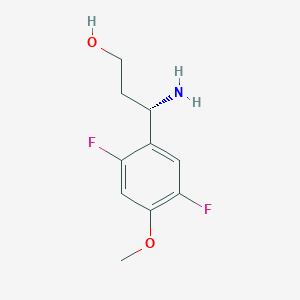
![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)

![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)
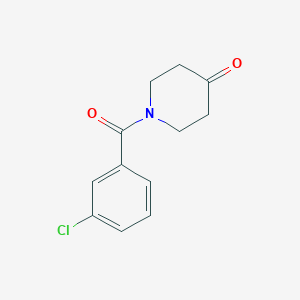
![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B15238272.png)
